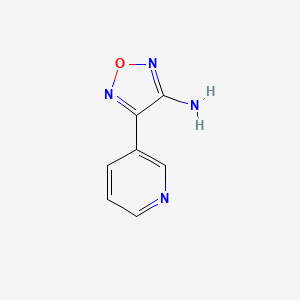

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine

Übersicht

Beschreibung

“4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” is a compound with the molecular weight of 162.151. It is a powder at room temperature1. The IUPAC name for this compound is 4-(3-pyridinyl)-1,2,5-oxadiazol-3-amine1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature2.

Molecular Structure Analysis

The molecular structure of “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” can be represented by the InChI code: 1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H, (H2,8,11)1.

Physical And Chemical Properties Analysis

“4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” is a powder at room temperature with a melting point of 161-163°C1. Its purity is reported to be 95%1.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing a wide variety of heterocyclic compounds starting from "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" and its derivatives. These syntheses often aim to create compounds with potential antimicrobial, anticancer, and other pharmacological activities. For instance, the synthesis of some new 1,2,4-triazoles from isonicotinic acid hydrazide has been explored for their antimicrobial activities, revealing that most compounds showed good or moderate activity (Bayrak et al., 2009).

Anticancer Evaluation

Derivatives of "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" have been assessed for their anticancer potential. For example, a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines were evaluated for in vitro anticancer activity against various human cancer cell lines, with some derivatives exhibiting significant cytotoxicity (Abdo & Kamel, 2015).

Antimicrobial Activity

Compounds based on "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" have also been synthesized and tested for their antibacterial activities. The incorporation of oxadiazole and pyridyl triazole rings has shown promising results in developing antibacterial candidate drugs (Hu et al., 2005).

Material Science Applications

In material science, derivatives of "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" have been utilized in the synthesis of new, organo-soluble, thermally stable aromatic polyimides and poly(amide-imide), showcasing their potential in high-performance material applications (Mansoori et al., 2012).

Exploration of Bioactive Compounds

Research efforts have extended to the synthesis and bioactivity evaluation of pyridine-containing 1,3,4-oxadiazole derivatives, focusing on discovering compounds with fungicidal and growth-inhibitory properties against various plant and microbial species (Zhi, 2004).

Safety And Hazards

Zukünftige Richtungen

Given the potential therapeutic properties of compounds with similar structures, further research into the properties and potential applications of “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” could be beneficial. This could include exploring its potential as a therapeutic agent, given the reported activity of similar compounds in areas such as cancer therapy2.

Eigenschaften

IUPAC Name |

4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUBDHWJUIFECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362840 | |

| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

CAS RN |

131988-01-7 | |

| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)